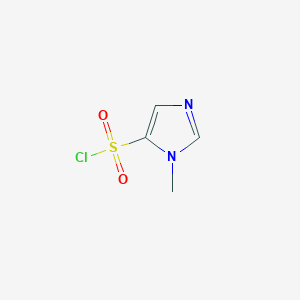

1-Methyl-1H-imidazole-5-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylimidazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O2S/c1-7-3-6-2-4(7)10(5,8)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCGUPGXVCRGRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479552-18-6 | |

| Record name | 1-methyl-1H-imidazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methyl-1H-imidazole-5-sulfonyl chloride chemical properties

[1]

Executive Summary

This compound is a highly reactive heteroaromatic sulfonyl chloride used primarily as a building block in medicinal chemistry for the synthesis of sulfonamides.[1] It serves as a critical intermediate for introducing the 1-methylimidazole moiety—a pharmacophore known for modulating solubility and metabolic stability—into drug candidates.

Critical Technical Note: Researchers must distinguish between the 5-sulfonyl and 4-sulfonyl isomers. While the 4-isomer (CAS 137049-00-4) is the dominant commercial product resulting from standard chlorosulfonation, the 5-isomer (CAS 479552-18-6) is distinct and often requires specific synthetic routes (e.g., directed lithiation) to avoid the C4/C5 regioselectivity issues common in electrophilic aromatic substitution of imidazoles.[1]

Chemical Identity & Physical Characteristics

The physical properties below distinguish the target compound from its isomers and hydrolysis products.

| Property | Data | Notes |

| Chemical Name | This compound | IUPAC |

| CAS Number | 479552-18-6 | Distinct from 4-isomer (137049-00-4) |

| Molecular Formula | C₄H₅ClN₂O₂S | |

| Molecular Weight | 180.61 g/mol | |

| Physical State | Solid (Crystalline/Powder) | Hygroscopic |

| Melting Point | 66–71 °C | Data based on regioisomer analog; pure 5-isomer may vary slightly.[1][2][3] |

| Solubility | Soluble in DCM, THF, Acetonitrile | Reacts violently with water/alcohols |

| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid rapidly |

Synthesis & Production Pathways

The synthesis of imidazole sulfonyl chlorides is chemically non-trivial due to the competition between electrophilic aromatic substitution (SEAr) and the formation of stable ionic liquids .

The Chlorosulfonation Challenge

Direct reaction of 1-methylimidazole with chlorosulfonic acid (

To secure the covalent C-SO₂Cl bond, the reaction typically requires:

-

Excess Chlorosulfonating Agent: Use of thionyl chloride (

) or phosphorus pentachloride ( -

Regiocontrol: Standard SEAr conditions often favor the C4 position. Accessing the C5 isomer specifically may require blocking the C2/C4 positions or utilizing a directed lithiation strategy (lithiation at C5 followed by

quench and chlorination).

Synthesis Workflow Diagram

Figure 1: Synthetic divergence between direct chlorosulfonation (yielding primarily the 4-isomer or salts) and lithiation strategies required for high-fidelity 5-isomer synthesis.[1]

Reactivity Profile & Mechanistic Insights[1][4]

Nucleophilic Acyl Substitution (Sulfonamide Formation)

The primary application of this compound is the formation of sulfonamides via reaction with primary or secondary amines. The mechanism follows a Nucleophilic Substitution at Sulfur (

-

Mechanism: The amine nucleophile attacks the sulfur atom, forming a trigonal bipyramidal transition state (or tetrahedral intermediate analog), followed by the expulsion of the chloride leaving group.

-

Base Requirement: A non-nucleophilic base (e.g., DIPEA, TEA) or a nucleophilic catalyst (Pyridine, DMAP) is required to scavenge the HCl byproduct and prevent protonation of the amine nucleophile.

Hydrolysis Kinetics

The imidazole ring's basic nitrogen (N3) can act as an intramolecular catalyst, making this sulfonyl chloride exceptionally sensitive to moisture compared to benzenesulfonyl chlorides.

-

Reaction:

-

Implication: Stocks must be stored under inert gas (Argon/Nitrogen) at -20°C.

Mechanistic Diagram

Figure 2: Mechanism of sulfonamide formation.[1] The base is critical for driving the equilibrium forward by neutralizing the HCl byproduct.

Experimental Protocol: Sulfonamide Coupling

Objective: Coupling this compound with a primary amine.

Reagents:

-

This compound (1.0 equiv)[1]

-

Primary Amine (1.1 equiv)

-

Dichloromethane (DCM) or THF (Anhydrous)

-

Triethylamine (TEA) or DIPEA (2.5 equiv)

Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve the Amine and Base (TEA/DIPEA) in anhydrous DCM. Cool to 0°C in an ice bath.

-

Addition: Dissolve This compound in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 10 minutes. Note: Exothermic reaction.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS (Look for mass shift: M_amine + 144 Da).[1]

-

Workup:

-

Dilute with DCM.

-

Wash with saturated

(to remove acidic byproducts). -

Wash with Brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (MeOH/DCM gradient) is typically required due to the polarity of the imidazole ring.

Handling, Stability & Safety

| Hazard Class | Description | Precaution |

| Corrosive | Causes severe skin burns and eye damage (Category 1B).[1] | Wear nitrile gloves, face shield, and lab coat. |

| Water Reactive | Reacts violently with water to release HCl gas. | Handle in a fume hood; keep away from sinks/moisture. |

| Storage | Thermally sensitive and hygroscopic. | Store at -20°C under inert atmosphere (Argon). |

Disposal: Quench excess reagent by slowly adding to a stirred solution of dilute sodium hydroxide and ice. Adjust pH to neutral before disposal.

References

-

PubChem. 1-Methylimidazole-4-sulfonyl chloride (Compound Summary). National Library of Medicine. Available at: [Link]

-

Urbán, B., et al. (2021). Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole.[4] Journal of Molecular Liquids.[4] Available at: [Link][4]

-

Organic Chemistry Portal. Sulfonylation of Amines. Available at: [Link][1]

Structural Elucidation and Synthetic Divergence: 1-Methylimidazole-4- vs. 5-Sulfonyl Chlorides

[1]

Part 1: Executive Summary & The Regioisomer Challenge

In the development of histamine H2-receptor antagonists and novel sulfonamide-based antimicrobials, the 1-methylimidazole-sulfonyl chloride moiety is a critical pharmacophore.[1] However, a pervasive "Regioisomer Trap" exists in the literature and commercial cataloging.[1]

Direct chlorosulfonation of 1-methylimidazole is often assumed to yield the 5-isomer based on general electrophilic substitution rules for 1-alkylimidazoles.[1] However, under the harsh acidic conditions required for chlorosulfonation, the imidazole ring is protonated, altering the directing effects.[1] Modern structural analysis (NOE/HMBC) reveals that commercial samples labeled as "5-sulfonyl chloride" are frequently the 4-isomer , or mixtures thereof.

This guide provides the definitive analytical logic to distinguish these isomers and the precision synthetic routes to access them intentionally.

Part 2: Theoretical Framework & Electronic Structure

To understand the separation and identification, one must first grasp the electronic environment of the 1-methylimidazole scaffold.[1]

Numbering Convention

The IUPAC numbering is strictly defined by the N-methyl group:

-

Position 1: Nitrogen bearing the methyl group.[2][3][4][5][6][7]

-

Position 2: Carbon between the two nitrogens.

-

Position 3: The "pyridine-like" nitrogen.[2]

-

Position 4: Carbon adjacent to N3.[4]

-

Position 5: Carbon adjacent to N1 (and the methyl group).

The Diagnostic Proximity

The differentiation hinges on the spatial relationship between the remaining aromatic proton and the N-methyl group.[1]

| Feature | 4-Sulfonyl Chloride Isomer | 5-Sulfonyl Chloride Isomer |

| Substituent Position | -SO₂Cl at C4 | -SO₂Cl at C5 |

| Remaining Proton | H at C5 | H at C4 |

| Proximity to N-Me | Proximal (< 3.0 Å) | Distal (> 4.5 Å) |

| NOE Signal | Strong Positive | Weak / Absent |

Part 3: Definitive Structural Characterization (The "How-To")

Do not rely solely on 1H NMR chemical shifts, as solvent effects (DMSO vs. CDCl3) can cause signal crossover. The following protocol is the self-validating standard for assignment.

Nuclear Overhauser Effect (NOE) Protocol

Objective: Determine the spatial proximity of the aromatic proton to the N-methyl group.

-

Sample Prep: Dissolve 10 mg of analyte in 0.6 mL dry DMSO-d6 (to prevent hydrolysis).

-

Experiment: 1D-NOE Difference or 2D-NOESY.

-

Irradiation: Irradiate the N-Methyl singlet (approx. 3.7-3.9 ppm).

-

Observation:

Visualization of the NOE Logic

Figure 1: Decision tree for structural assignment using Nuclear Overhauser Effect (NOE) NMR spectroscopy.

Part 4: Synthetic Pathways & Protocols

To ensure scientific integrity, researchers should avoid "hopeful" direct substitutions when regiochemistry is critical.[1] Instead, use regio-defined precursors .

Comparison of Synthetic Strategies

| Method | Target Isomer | Regio-Fidelity | Scalability | Notes |

| Direct Chlorosulfonation | Mostly 4-Isomer | Low to Moderate | High | Yields mixtures; requires careful chromatography.[1] |

| Thiol Oxidation | Defined by SM | High (100%) | Moderate | Requires 4- or 5-mercaptoimidazole precursor. |

| Lithiation/Quench | 2-Isomer | High | Low | Cryogenic conditions (-78°C) required.[2] |

Protocol: Unambiguous Synthesis via Thiol Oxidation

This method guarantees the position of the sulfonyl group by "locking" it in place using a mercapto precursor.

Materials:

-

2-Mercapto-1-methylimidazole (or 4/5 isomer analog)[1]

-

Chlorine gas (Cl2) or N-Chlorosuccinimide (NCS)

-

Aqueous Acetic Acid or HCl

Workflow:

-

Dissolution: Suspend the specific mercapto-1-methylimidazole isomer (1.0 eq) in 33% aqueous acetic acid.

-

Chlorination: Cool to 0°C. Bubble Cl2 gas through the solution for 30-45 minutes. Mechanism: Oxidative chlorination converts -SH to -SO2Cl.[1]

-

Extraction: The sulfonyl chloride precipitates or forms an oil. Extract immediately with Dichloromethane (DCM).

-

Wash: Wash with ice-cold water (rapidly) to remove acid.

-

Drying: Dry over anhydrous MgSO4 and concentrate in vacuo at < 30°C.

-

Caution: Imidazole sulfonyl chlorides are thermally unstable and prone to hydrolysis.

-

Protocol: Direct Chlorosulfonation (The "Industry Standard")

While less selective, this is the common route for bulk synthesis.

-

Addition: Add 1-methylimidazole dropwise to excess Chlorosulfonic acid (ClSO3H) at 0°C.

-

Heating: Heat to 100°C for 12 hours.

-

Quench: Pour onto crushed ice carefully.

-

Purification: The resulting precipitate is often a mixture. Recrystallization from EtOAc/Hexane typically enriches the 4-isomer .

Part 5: Reactivity & Stability Profiles[1]

Understanding the stability difference is crucial for handling these reagents in drug synthesis.

Hydrolytic Instability

Imidazole sulfonyl chlorides are significantly less stable than benzenesulfonyl chlorides due to the basic nitrogen (N3), which can act as an intramolecular catalyst or proton acceptor.

-

Storage: Must be stored at -20°C under Argon.

-

Reaction Conditions: When coupling with amines to form sulfonamides, use anhydrous conditions (THF/DCM) with a non-nucleophilic base (DIPEA). Avoid aqueous Schotten-Baumann conditions.

Synthetic Utility Diagram

Figure 2: Synthetic workflow comparing direct chlorosulfonation vs. thiol oxidation routes.

Part 6: References

-

Regioselectivity of Electrophilic Substitution:

-

Katritzky, A. R.; Pozharskii, A. F.[1] Handbook of Heterocyclic Chemistry. 2nd Ed. 2000 .

-

Context: Defines the general reactivity rules where C5 is kinetically favored in neutral 1-alkylimidazoles, but C4 becomes competitive or favored under specific acidic conditions or via rearrangement.

-

-

NMR Structural Assignment (NOE):

-

Bell, A. S., et al. "NMR studies of 1-substituted imidazoles."[1] Magnetic Resonance in Chemistry. 1988 .

-

Context: Establishes the NOE correlation between N-Me and H-5 as the definitive structural proof.

-

-

Synthetic Protocols (Thiol Oxidation):

-

D. J.[1] Brown. The Chemistry of Heterocyclic Compounds, The Imidazoles. Wiley-Interscience.

-

Context: Standard reference for the oxidative chlorination of mercapto-heterocycles to sulfonyl chlorides.

-

-

Commercial & Safety Data:

-

Ionic Liquid Precursors (Related Chemistry):

-

ResearchGate. "Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole."

-

[Link]

-

Context: Discusses the formation of chlorosulfate salts which are intermediates in the sulfonyl chloride synthesis.

-

Sources

- 1. CN103086978B - A kind of method preparing 1-methylimidazole - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-methyl-1H-imidazole-4-sulfonyl chloride | C4H5ClN2O2S | CID 2736887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - 1-methyl-1h-imidazole-4-sulfonyl chloride (C4H5ClN2O2S) [pubchemlite.lcsb.uni.lu]

The Imidazole-5-Sulfonyl Chloride Scaffold: A Versatile Tool in Modern Medicinal Chemistry

An In-Depth Technical Guide:

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." Two such scaffolds are the imidazole ring and the sulfonamide functional group. The imidazole ring, a five-membered aromatic heterocycle, is a cornerstone of numerous biological molecules, including the amino acid histidine and the neurotransmitter histamine.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity for metal chelation allow it to form critical interactions with a wide array of biological targets.[3][4] Consequently, imidazole-containing compounds have found success as antifungal, anticancer, and anti-inflammatory agents.[5][6]

The sulfonamide group (-SO₂NHR) is another titan of medicinal chemistry, first rising to prominence with the discovery of sulfa drugs, the first broadly effective systemic antibacterials.[7][8][9] Beyond their antimicrobial heritage, sulfonamides are integral to drugs targeting a vast range of conditions, including hypertension, inflammation, and cancer, often acting as enzyme inhibitors by mimicking transition states or binding to key residues.[10][11]

This guide focuses on the powerful synergy achieved by combining these two privileged structures into a single, highly versatile building block: the imidazole-5-sulfonyl chloride . This reagent class serves as a linchpin in drug discovery, providing a reactive handle for the construction of diverse compound libraries while embedding the desirable physicochemical and biological properties of the imidazole core. Here, we will explore the synthesis, reactivity, and diverse applications of this scaffold, providing field-proven insights and detailed protocols for the modern drug development professional.

Part 1: The Imidazole-5-Sulfonyl Chloride Scaffold: Synthesis and Reactivity

From a chemical standpoint, the value of an imidazole-5-sulfonyl chloride lies in its duality. The imidazole ring provides a stable, aromatic core with tunable properties for target engagement, while the sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophile, primed for reaction with a vast array of nucleophiles.[12][13]

General Synthesis

The preparation of imidazole-5-sulfonyl chlorides is typically a multi-step process. A common and robust pathway involves the direct sulfonation of a pre-formed imidazole ring followed by chlorination.

The choice of starting imidazole allows for strategic placement of substituents (R¹, R²) to explore structure-activity relationships (SAR) in subsequent drug discovery efforts. The use of chlorosulfonic acid is a powerful and direct method, though it requires careful handling due to its corrosive nature.

Caption: General workflow for the synthesis of imidazole-5-sulfonyl chlorides.

Core Reactivity: Sulfonamide Formation

The primary application of imidazole-5-sulfonyl chlorides in library synthesis is their reaction with primary and secondary amines to form stable sulfonamide linkages. This reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center.[12]

The causality behind this choice is clear: amines are one of the most abundant and diverse functional groups available in commercial and proprietary building block collections. This allows for the rapid generation of tens of thousands of unique sulfonamide derivatives, each with a distinct R³ group designed to probe the target's binding pocket.

Caption: Nucleophilic substitution mechanism for sulfonamide synthesis.

The reaction rate is influenced by both steric and electronic factors. Electron-donating groups on the amine nucleophile increase its reactivity, while bulky substituents on either the amine or the imidazole ring can hinder the approach to the sulfur atom.[12] The inherent electron-withdrawing nature of the imidazole ring itself enhances the electrophilicity of the sulfonyl chloride group, making it more reactive than many non-heterocyclic analogs.[12]

Part 2: Applications in Drug Discovery Target Classes

The true power of the imidazole-5-sulfonyl chloride scaffold is realized in its application across diverse therapeutic areas. The resulting sulfonamide derivatives are well-suited to interact with a variety of enzyme and receptor families.

Protein Kinase Inhibitors

Protein kinases, which play central roles in cellular signaling, are a major class of oncology targets.[14] Many kinase inhibitors are designed to compete with ATP for binding in a conserved pocket. The imidazole-sulfonamide scaffold is an excellent starting point for designing such inhibitors.

-

Expertise: The imidazole core can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for ATP-competitive inhibitors.

-

Trustworthiness: The sulfonamide moiety provides a versatile vector for introducing substituents (R³) that can extend into other regions of the ATP binding site, conferring potency and selectivity. The sulfonamide oxygen atoms can also act as hydrogen bond acceptors.

A variety of imidazole-based compounds have shown potent inhibition of kinases like EGFR, VEGFR-2, and ALK5, demonstrating the scaffold's utility in this space.[14][15]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. dovepress.com [dovepress.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. ajrconline.org [ajrconline.org]

- 5. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 8. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 9. researchgate.net [researchgate.net]

- 10. ajchem-b.com [ajchem-b.com]

- 11. researchgate.net [researchgate.net]

- 12. Buy 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride | 1251922-92-5 [smolecule.com]

- 13. CAS 849351-92-4: 1H-Imidazole-5-sulfonyl chloride, 1,2-dim… [cymitquimica.com]

- 14. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Solvent selection for 1-Methyl-1H-imidazole-5-sulfonyl chloride reactions

Application Note: Solvent Selection & Process Optimization for 1-Methyl-1H-imidazole-5-sulfonyl Chloride Reactions

Executive Summary

This guide addresses the critical parameters for utilizing This compound (MISC) in synthesis, specifically for sulfonamide bond formation. While Dichloromethane (DCM) has historically been the standard solvent for sulfonyl chlorides, recent regulatory shifts (including EPA restrictions) and green chemistry initiatives mandate the adoption of sustainable alternatives. This note provides validated protocols for replacing chlorinated solvents with 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) without compromising yield or purity. It also details the specific instability mechanisms of heteroaryl sulfonyl chlorides and how solvent choice mitigates hydrolysis.

Chemical Context & Reactivity Profile

The Substrate

This compound is a highly electrophilic heteroaryl sulfonyl chloride. Unlike benzene sulfonyl chlorides, the imidazole moiety introduces specific solubility and stability challenges:

-

Basicity: The N3 nitrogen on the imidazole ring is basic (

of conjugate acid -

Hydrolytic Instability: The electron-deficient heteroaromatic ring makes the sulfonyl group highly susceptible to nucleophilic attack by water. Hydrolysis to the sulfonic acid is the primary failure mode.

-

Sterics: The sulfonyl group at the 5-position is adjacent to the N-methyl group, providing slight steric shielding compared to the 2-position, but it remains highly reactive.

The Solvent Challenge

The ideal solvent must:

-

Solubilize both the polar MISC and the nucleophile (amine/alcohol).

-

Be inert to the electrophile (avoiding alcohols or nucleophilic solvents like DMSO at high temps).

-

Facilitate the removal of the HCl byproduct (via precipitation of amine salts or aqueous wash).

-

Minimize water content to prevent hydrolysis.

Mechanistic Insight & Visualization

The reaction proceeds via a nucleophilic attack on the sulfur atom. The choice of solvent influences the stability of the transition state and the solubility of the resulting hydrochloride salt.

Figure 1: Reaction pathway showing the competition between productive amidation and destructive hydrolysis. High-contrast colors denote distinct chemical species.

Solvent Selection Matrix

The following table synthesizes data based on GSK and Pfizer solvent sustainability guides, adapted for sulfonyl chloride reactivity.

| Solvent Class | Solvent | Suitability | Key Advantages | Critical Drawbacks |

| Green (Preferred) | 2-MeTHF | Excellent | Hydrophobic (easy workup), higher boiling point than THF, derived from renewable sources. | Higher cost than THF; requires peroxide testing if stored long-term. |

| Green (Viable) | Ethyl Acetate | Good | Low toxicity, easy evaporation, excellent for extraction. | Can react with highly reactive amines (aminolysis) if heated; MISC solubility may be lower than in DCM. |

| Legacy (Toxic) | DCM | High | "Gold standard" for solubility; easy evaporation. | Neurotoxic, EPA restricted , environmental hazard.[1] Avoid if possible. |

| Polar Aprotic | Acetonitrile | Moderate | Good for polar amines; easy water miscibility for reverse-phase purification. | Miscible with water (harder extractive workup); can slow reaction rates for non-polar amines. |

| Ether | THF | Moderate | Good solubility for most reactants. | Water miscible (emulsions during workup); peroxide risk. |

Experimental Protocols

Protocol A: Green Synthesis (Recommended)

Target: Synthesis of sulfonamides using 2-MeTHF. Scale: 1.0 mmol equivalent.

Reagents:

-

This compound (1.0 equiv)

-

Amine (Nucleophile) (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

-

Solvent: Anhydrous 2-MeTHF (Concentration: 0.2 M)

Step-by-Step:

-

Preparation: Charge a dried reaction vial with the Amine (1.1 equiv) and Base (1.5 equiv) in 2-MeTHF (75% of total volume).

-

Cooling: Cool the mixture to 0 °C using an ice bath. Rationale: Controls exotherm and suppresses potential side reactions.

-

Addition: Dissolve MISC (1.0 equiv) in the remaining 2-MeTHF (25% vol). Add this solution dropwise to the amine mixture over 5-10 minutes.

-

Critical Note: Never add solid sulfonyl chloride directly to a warm amine solution; this creates local hot spots leading to decomposition.

-

-

Reaction: Allow to warm to Room Temperature (20-25 °C) and stir for 2-4 hours. Monitor by TLC (EtOAc/EtOH 3:1) or LCMS.

-

Quench & Workup:

-

Add water (equal volume).

-

Since 2-MeTHF is immiscible with water, separate the layers directly.

-

Wash organic layer with saturated

(to remove acidic impurities) and Brine. -

pH Control: If the product contains basic nitrogens, ensure the aqueous layer pH is basic enough (

pH 9) to keep the product in the organic phase.

-

-

Isolation: Dry over

, filter, and concentrate.

Protocol B: Troubleshooting Solubility (Polar Substrates)

Use when reactants are insoluble in 2-MeTHF/EtOAc.

Modifications:

-

Solvent: Use Acetonitrile (MeCN) or a mixture of 2-MeTHF/DMF (9:1) .

-

Workup: If using MeCN, evaporate the solvent first before adding water/EtOAc for extraction to avoid emulsion formation.

Decision Logic for Process Development

Use this flow to select the optimal solvent system for your specific substrate.

Figure 2: Decision tree for solvent selection prioritizing green chemistry principles while ensuring solubility.

References

-

Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862. Link

-

Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 20(4), 760-768. Link

-

Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Link

-

BenchChem Technical Support. (2025). "Reactivity of Sulfonyl Chlorides and Amidation Protocols." BenchChem Application Notes. Link

-

Pfizer Inc. (2025).[2] "Green Chemistry Solvent Selection Guide." Pfizer Sustainability Resources. Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for this compound before handling, as it is corrosive and reacts vigorously with water.

Sources

Application Notes and Protocols for the Workup and Isolation of Imidazole Sulfonamide Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole sulfonamides represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] The successful synthesis of these compounds is only half the battle; the subsequent workup and isolation of the final product in high purity are critical for accurate biological evaluation and downstream applications in drug development. The unique physicochemical properties of imidazole sulfonamides—namely the basicity of the imidazole ring and the polar, hydrogen-bonding capacity of the sulfonamide group—present specific challenges to their purification. This guide provides a comprehensive overview of field-proven techniques and detailed protocols for the effective workup and isolation of imidazole sulfonamide products, emphasizing the rationale behind each step to empower researchers to troubleshoot and optimize their purification strategies.

Initial Workup: Quenching and Preliminary Extraction

Following the completion of the synthesis, the initial workup aims to neutralize any remaining reagents and perform a preliminary separation of the crude product from the reaction mixture. The choice of workup procedure is highly dependent on the reaction conditions and the stability of the target molecule.

A common first step involves quenching the reaction, often by the addition of water or an aqueous solution. For instance, after a reaction to form an imidazole sulfonamide, the mixture might be cooled and poured into ice-cold water to precipitate the crude product.[5][6] The resulting solid can then be collected by filtration and washed.

Liquid-liquid extraction is another fundamental technique. The crude reaction mixture is typically diluted with an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.[5] This organic layer is then washed sequentially with aqueous solutions to remove different types of impurities. For example, washing with a dilute acid can remove basic impurities, while a wash with a dilute base can remove acidic byproducts. A final wash with brine (saturated aqueous NaCl solution) is often employed to reduce the amount of dissolved water in the organic phase before drying.

Typical Post-Reaction Workup Workflow

Caption: General workflow from reaction completion to obtaining the crude product.

Advanced Purification Strategies

The crude product obtained after the initial workup is rarely pure enough for biological testing. One or more of the following purification techniques are typically required to achieve high purity.

Acid-Base Extraction

This technique is particularly effective for imidazole-containing compounds due to the basic nature of the imidazole ring. It allows for the separation of the basic product from neutral and acidic impurities.

The principle lies in the differential solubility of the protonated and neutral forms of the imidazole sulfonamide. The crude product, dissolved in an organic solvent, is treated with a dilute aqueous acid (e.g., 1 M HCl).[7] The basic imidazole nitrogen is protonated, forming a salt that is soluble in the aqueous phase. Neutral and acidic impurities remain in the organic layer, which can be discarded. The aqueous layer, now containing the protonated product, is then basified (e.g., with 1 M NaOH or saturated NaHCO₃ solution) to regenerate the neutral imidazole sulfonamide, which will often precipitate out of the aqueous solution if it is a solid.[7] If the product is an oil or remains dissolved, it can be extracted back into a fresh portion of organic solvent.

Protocol 1: Acid-Base Extraction

-

Dissolution: Dissolve the crude product in a suitable organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

-

Acidification: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl (aq). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

-

Separation: Drain the lower organic layer (or decant the upper, depending on the solvent density) and collect the acidic aqueous layer.

-

Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH (aq) with stirring until the solution is basic (confirm with pH paper).

-

Isolation:

-

If a precipitate forms, collect the solid product by vacuum filtration, wash with cold water, and dry.

-

If no precipitate forms, extract the basic aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).

-

-

Final Steps: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Sulfonyl Chloride Stability & Handling

Current Status: Operational

Topic: Optimizing Stability and Reactivity of Sulfonyl Chlorides

Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Introduction: The "Black Tar" Phenomenon

You are likely here because your white crystalline reagent turned into a purple/black gum overnight, or your yield dropped by 40% despite using excess reagent. Sulfonyl chlorides (

This guide moves beyond basic "keep it dry" advice. We break down the mechanistic causality of decomposition, provide self-validating protocols to verify reagent quality, and offer modern alternatives (SuFEx chemistry) when traditional methods fail.

Module 1: The Mechanics of Decomposition

To stabilize these reagents, you must understand how they die. The primary enemy is not just water; it is the autocatalytic cycle generated by hydrolysis.

The Hydrolysis Cascade

Sulfonyl chlorides react with water to form sulfonic acid and hydrogen chloride (HCl).

-

Nucleophilic Attack: Water attacks the sulfur center (S_N2-like mechanism).

-

Acid Generation: The reaction releases HCl.[1]

-

Autocatalysis: The generated acid (

) can protonate the sulfonyl oxygen, making the sulfur more electrophilic and susceptible to further attack by even trace moisture. -

Runaway Effect: In a closed bottle, the HCl gas increases pressure and surface acidity, accelerating degradation of the remaining solid.

Visualizing the Pathway

The following diagram illustrates the decomposition pathway and the critical intervention points.

Caption: The hydrolysis mechanism showing the release of HCl, which acts as a feedback loop to accelerate further decomposition.

Module 2: Solvent Selection & Storage Troubleshooting

Q: Which solvent should I use for storage vs. reaction?

A: Never store sulfonyl chlorides in solution for long periods. For reactions, your solvent choice dictates the half-life of your reagent.

| Solvent Class | Recommended? | Technical Rationale |

| Dichloromethane (DCM) | High | The Gold Standard. Non-nucleophilic, low water miscibility. Excellent solubility for most |

| THF (Tetrahydrofuran) | Medium | Risky. THF is hygroscopic. Even "dry" THF can contain 50-100 ppm water, which is enough to degrade dilute reagents. Use only if freshly distilled/dried. |

| Acetonitrile (MeCN) | Medium/High | Good polarity, but must be strictly anhydrous. Accelerates reaction rates (both desired and hydrolysis) due to higher dielectric constant. |

| Alcohols (MeOH/EtOH) | CRITICAL FAIL | Do not use. Rapid alcoholysis occurs, forming sulfonate esters ( |

| DMF/DMSO | Low | Avoid if possible. Hygroscopic and difficult to remove. DMF can decompose sulfonyl chlorides at high temps (Vilsmeier-Haack type side reactions). |

Q: My reagent is a liquid. It turned into a solid. Is it safe to use?

A: No.

-

Diagnosis: Many liquid sulfonyl chlorides (e.g., Methanesulfonyl chloride, MsCl) hydrolyze to form solid sulfonic acids. If a liquid reagent has solidified or precipitated crystals, it has hydrolyzed.

-

Action: Do not heat it to melt it. This will release HCl gas and potentially cause a pressure burst. Discard and buy fresh, or distill under vacuum if you have the equipment and expertise.

Q: How do I verify purity before starting a reaction?

A: Use the "TLC Baseline Test" (Self-Validating Protocol):

-

Dissolve a small amount of reagent in dry DCM.

-

Spot on a TLC plate.

-

Run in 20% EtOAc/Hexanes.

-

Analysis: Sulfonyl chlorides are non-polar (

). Sulfonic acids (hydrolysis products) are very polar and will stick to the baseline ( -

Decision: If the baseline spot is significant (>10% by intensity), purify or discard.

Module 3: Reaction Optimization (The "In-Situ" Fix)

If your sulfonyl chloride is unstable, the standard "add and stir" method will fail. Use this optimized protocol to outrun hydrolysis.

Protocol: Low-Temperature Addition with Scavenger

Objective: Maximize sulfonylation rate (

Reagents:

-

Amine/Alcohol substrate (

equiv) -

Sulfonyl Chloride (

equiv) -

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) ( -

Catalyst: DMAP (

equiv) - Optional, boosts -

Solvent: Anhydrous DCM

Step-by-Step Workflow:

-

System Prep: Flame-dry glassware under

or Ar flow. Moisture on the glass surface is enough to kill milligram-scale reactions. -

Base Trap: Dissolve substrate and Base in DCM first.

-

Why? The base neutralizes the HCl immediately upon generation, preventing acid-catalyzed degradation.

-

-

Thermal Control: Cool the mixture to

(Ice bath).-

Why? Hydrolysis has a higher activation energy than sulfonylation. Lowering temperature suppresses the side reaction more than the desired reaction.

-

-

Dilution: Dissolve the Sulfonyl Chloride in a separate volume of dry DCM.

-

Slow Addition: Add the Sulfonyl Chloride solution dropwise to the substrate.

-

Why? Prevents localized high concentrations where "pockets" of reagent could self-react or hydrolyze before finding a substrate molecule.

-

Troubleshooting Flowchart

Caption: Diagnostic workflow for troubleshooting failed sulfonylation reactions.

Module 4: The Nuclear Option (SuFEx)

If your sulfonyl chloride degrades too fast to weigh out (e.g., certain heteroaryl sulfonyl chlorides), stop fighting thermodynamics. Switch to Sulfonyl Fluorides .

Why Sulfonyl Fluorides?

Pioneered by Sharpless et al. (SuFEx Click Chemistry), Sulfonyl Fluorides (

-

Bond Strength: The S-F bond is stronger and much more resistant to hydrolysis than S-Cl.

-

Stability: Can often be stored on a benchtop in water/alcohol mixtures without degradation.

-

Reactivity: They are inert to water but react specifically with nucleophiles (amines/phenols) in the presence of a silyl activator or specific base.

Recommendation: If

References

-

Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Enamine Ltd. (2026). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. [Link]

Sources

Technical Support Center: Handling Moisture-Sensitive Sulfonyl Chloride Reagents

Welcome to the Technical Support Center for handling moisture-sensitive sulfonyl chloride reagents. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation. The inherent reactivity of sulfonyl chlorides, which makes them invaluable in synthesis, also presents significant challenges related to their sensitivity to moisture.[1][2] This guide offers practical, field-proven insights to ensure the integrity of your reagents and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My sulfonyl chloride reagent is discolored. Can I still use it?

A yellowish or brownish tint in a sulfonyl chloride reagent often indicates decomposition, which can compromise its purity and reactivity.[3] For reactions that are sensitive to impurities, it is highly recommended to use a fresh, colorless reagent.[3] If you must use a discolored reagent, consider purifying it first. For solid sulfonyl chlorides, recrystallization from a dry, non-polar solvent can be effective.[4] For liquids, distillation under reduced pressure is a common purification method.[4]

Q2: What are the best practices for storing sulfonyl chloride reagents?

Due to their high sensitivity to moisture, sulfonyl chlorides must be stored in tightly sealed containers in a cool, dry, and well-ventilated area.[3][5] It is also advisable to store them under an inert atmosphere, such as argon or nitrogen, to prevent hydrolysis from atmospheric moisture.[3] Always keep them away from incompatible materials like strong oxidizing agents, acids, bases, and amines.[3]

Q3: How can I confirm the purity of my sulfonyl chloride before use?

Several analytical techniques can be used to assess the purity of a sulfonyl chloride. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can provide a good indication of purity.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is also a suitable method for purity assessment.[6] For solid sulfonyl chlorides, measuring the melting point can be a quick and simple way to check for impurities, as even small amounts can cause a noticeable decrease in the melting point.[6]

Q4: What is the primary cause of low yields in reactions involving sulfonyl chlorides?

Low yields in reactions with sulfonyl chlorides can often be attributed to the degradation of the reagent due to hydrolysis.[4] This can happen if the starting material has been improperly stored or if the reaction is not performed under sufficiently anhydrous conditions. Other factors that can contribute to low yields include incomplete reactions, degradation of the product during workup, and the formation of side products.[4]

Troubleshooting Guide

Issue 1: Incomplete Reaction or Low Conversion Rate

Symptoms:

-

TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

-

The yield of the desired product is significantly lower than anticipated.

Potential Causes & Solutions:

| Cause | Explanation | Recommended Solution |

| Degraded Sulfonyl Chloride | The sulfonyl chloride may have hydrolyzed due to improper storage or handling, reducing its effective concentration. | Use a fresh bottle of sulfonyl chloride or purify the existing stock. Confirm purity via NMR or melting point analysis.[6] |

| Insufficiently Anhydrous Conditions | Trace amounts of water in the solvent or on the glassware can react with the sulfonyl chloride, consuming the reagent. | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |

| Suboptimal Reaction Temperature | The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. Some reactions may require gentle heating to proceed at a reasonable rate. |

| Inadequate Mixing | Poor stirring can lead to localized concentration gradients and incomplete reaction. | Ensure vigorous and efficient stirring throughout the reaction. |

Issue 2: Formation of Unexpected Byproducts

Symptoms:

-

NMR or Mass Spectrometry data indicates the presence of impurities in the crude product.

-

The most common byproduct is often the corresponding sulfonic acid, resulting from hydrolysis.[7]

Potential Causes & Solutions:

| Cause | Explanation | Recommended Solution |

| Hydrolysis during Reaction | Moisture present during the reaction will lead to the formation of the corresponding sulfonic acid. | Adhere strictly to anhydrous techniques. Use dry solvents and glassware, and maintain an inert atmosphere. |

| Hydrolysis during Aqueous Workup | Sulfonyl chlorides can hydrolyze during the workup procedure, especially if contact with the aqueous phase is prolonged.[4] | Perform the aqueous workup as quickly as possible and at low temperatures.[4] Use cold water or brine for washes. |

| Side Reactions with Solvent or Base | Some solvents or bases may react with the sulfonyl chloride. For example, using pyridine as a base can sometimes lead to the formation of a pyridinium salt. | Choose a non-reactive solvent. If a base is required, consider using a non-nucleophilic base like triethylamine or diisopropylethylamine. |

Issue 3: Difficulties in Product Purification

Symptoms:

-

The crude product is an oil that is difficult to crystallize.

-

The product streaks on a TLC plate, making chromatographic purification challenging.[8]

-

The product co-elutes with impurities during column chromatography.

Potential Causes & Solutions:

| Cause | Explanation | Recommended Solution |

| Residual Sulfonic Acid | The presence of the sulfonic acid byproduct can interfere with crystallization and chromatography. | Perform a basic wash (e.g., with saturated sodium bicarbonate solution) during the workup to remove the acidic byproduct.[8][9] |

| Formation of Emulsions during Extraction | Emulsions can trap the product at the interface, leading to loss of yield and contamination.[4] | To break emulsions, try adding a small amount of brine (saturated NaCl solution).[4] |

| Decomposition on Silica Gel | Some sulfonyl chlorides or their products may be unstable on silica gel, leading to degradation during column chromatography. | If decomposition is suspected, consider alternative purification methods such as recrystallization or distillation. A silica gel plug might be a less harsh alternative to a full column.[8] |

Issue 4: Uncontrolled Exotherm or Vigorous Reaction During Quenching

Symptoms:

-

A rapid increase in temperature and/or excessive fuming upon addition of a quenching agent.[3]

Potential Causes & Solutions:

| Cause | Explanation | Recommended Solution |

| Rapid Addition of Quenching Agent | The hydrolysis of sulfonyl chlorides is exothermic. Adding the quenching agent too quickly can lead to a dangerous and uncontrolled reaction.[3] | Always cool the reaction mixture in an ice bath before quenching. Add the quenching agent (e.g., water, ice, or a basic solution) slowly and in a dropwise manner with vigorous stirring.[3][9][10] |

| Insufficient Cooling | Inadequate cooling will not effectively dissipate the heat generated during the quench. | Ensure the reaction vessel is securely placed in an ice bath and that stirring is efficient to maintain a low temperature.[3] |

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using a Sulfonyl Chloride

This protocol outlines the general steps for reacting an alcohol with a sulfonyl chloride to form a sulfonate ester, a common application.[1]

-

Preparation: Under an inert atmosphere of nitrogen or argon, dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) in an oven-dried flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to the solution, followed by the slow, dropwise addition of a base such as pyridine or triethylamine.[1]

-

Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench by slowly adding cold water or a dilute acid solution. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with water, a saturated solution of sodium bicarbonate, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[4] Purify the crude product by recrystallization or column chromatography.

Protocol 2: Safe Quenching of a Reaction Mixture Containing Excess Sulfonyl Chloride

This protocol provides a safe method for neutralizing unreacted sulfonyl chloride at the end of a reaction.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Quenching: While stirring vigorously, slowly add deionized water or crushed ice to the reaction mixture.[9] Monitor the temperature to ensure it does not rise significantly.

-

Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and continue to stir for 30-60 minutes.[9] This will hydrolyze the remaining sulfonyl chloride and neutralize the resulting sulfonic acid and any HCl generated.

-

Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

Visualizations

Caption: Mechanism of Sulfonyl Chloride Hydrolysis.

Caption: Troubleshooting Workflow for Low Reaction Yield.

References

- Klinkebiel, A., Reimer, N., Lammert, M., Stock, N., & Lüning, U. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications, 50(74), 10842-10845. doi:10.1039/C4CC03746D

- Moody, C. J., & Newton, C. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 888-892. doi:10.1021/op900130d

- Smiles, S., & Stewart, J. (1921). p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses, 1, 8. doi:10.15227/orgsyn.001.0008

-

Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. Retrieved from [Link]

- D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1193-1207. doi:10.3390/molecules13051193

-

Ashenhurst, J. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Retrieved from [Link]

-

Moody, C. J., & Newton, C. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]

-

Yufeng. (2023, May 8). Sulfonyl Chlorides/Fluorides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]

-

Proto-Electronics. (2023, March 20). How to deal with moisture and sensitive devices on PCB. Retrieved from [Link]

-

ResearchGate. (2019, April 27). How to test the purity of p-toluenesulfonyl chloride (TsCl). Retrieved from [Link]

-

Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions? Retrieved from [Link]

- Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1445. doi:10.1139/v71-236

-

Chemistry Steps. (2022, December 14). Alcohols in Substitution Reactions with Tons of Practice Problems. Retrieved from [Link]

- King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(20), 2677-2686. doi:10.1139/v79-434

-

ALLPCB. (2025, May 22). How to Handle Moisture-Sensitive Components During Assembly. Retrieved from [Link]

-

Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

- Beard, C. S. (1971). U.S. Patent No. 3,626,004. Washington, DC: U.S.

-

Vaia. (n.d.). Problem 122 Alcohols react with sulfonyl chl... Retrieved from [Link]

-

OECD. (2002, August 20). Sulfuryl chloride CAS N°: 7791-25-5. Retrieved from [Link]

-

Sourceability. (2026, February 6). Moisture Sensitivity Level MSL Handling and Storage Guidelines for Electronic Components. Retrieved from [Link]

-

D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. Retrieved from [Link]

-

Britton, J., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Retrieved from [Link]

- Sun, J., et al. (n.d.). A kind of preparation method of sulfonyl chloride aromatic hydrocarbon. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

Purification methods for 1-Methyl-1H-imidazole-5-sulfonyl chloride

Technical Support Center: 1-Methyl-1H-imidazole-5-sulfonyl Chloride

-

Ticket ID: #IMS-5-PUR-001

-

Subject: Purification, Stability, and Handling Protocols

-

Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary: The "Ticking Clock" Reagent

You are likely accessing this guide because you are experiencing low yields, oiling out, or complete degradation of This compound .

Crucial Distinction: Unlike its relatively stable 4-isomer counterpart, the 5-isomer is kinetically unstable due to the proximity of the sulfonyl group to the

Immediate Action Required:

-

Do NOT attempt standard silica gel chromatography (acidic silica + moisture = rapid hydrolysis).

-

Do NOT use aqueous workups above 0°C.

-

DO store strictly at -20°C under inert gas.

Module 1: Critical Handling & Stability (Pre-Purification)

Q: Why does my solid product turn into a viscous oil/gum upon standing?

A: This is the hallmark of autocatalytic hydrolysis .

The imidazole ring is basic (

The Degradation Pathway:

Figure 1: Autocatalytic degradation cycle triggered by moisture.

Module 2: Synthesis Workup (The "Crude" Phase)

Q: How do I isolate the chloride from the chlorosulfonic acid quench without degradation? A: You must outrun the hydrolysis kinetics. The standard "pour onto ice" method requires modification for this amphoteric molecule.

Protocol: The "Cold-DCM" Quench

-

Preparation: Pre-cool Dichloromethane (DCM) to -20°C. Prepare a slurry of crushed ice and solid NaCl (brine ice).

-

Quench: Pour the reaction mixture onto the brine/ice slurry.

-

Neutralization (Critical): Immediately neutralize with solid Sodium Bicarbonate (

) to pH 7-8. Do not use strong bases (NaOH) as they will instantly hydrolyze the sulfonyl chloride. -

Extraction: Rapidly extract with the cold DCM. The 5-isomer is highly soluble in DCM.

-

Drying: Dry the organic layer over anhydrous

(Magnesium Sulfate) for no more than 10 minutes. Filter immediately. -

Concentration: Evaporate solvent at < 30°C (do not heat the water bath).

Q: Can I store the crude? A: No. Proceed to purification or reaction immediately. If storage is unavoidable, remove all solvent, backfill with Argon, and freeze at -80°C.

Module 3: Purification Protocols

Q: Silica gel chromatography degraded my product. What is the alternative? A: Silica gel is slightly acidic and contains bound water. For imidazole sulfonyl chlorides, crystallization is the only scalable and stable purification method.

Method A: Non-Aqueous Crystallization (Recommended)

This method relies on the "oiling out" principle to leave impurities in the mother liquor.

| Parameter | Specification |

| Primary Solvent | Dichloromethane (DCM) - Minimal volume to dissolve. |

| Anti-Solvent | n-Heptane or n-Hexane (Anhydrous). |

| Temperature | Dissolve at RT (20°C) |

| Atmosphere | Dry Nitrogen/Argon balloon. |

Protocol:

-

Dissolve the crude oil in the minimum amount of dry DCM (approx 2-3 mL per gram).

-

Add anhydrous n-Heptane dropwise with stirring until a persistent cloudiness appears.

-

Place the flask in a freezer (-20°C) for 12 hours.

-

Filtration: Filter quickly under a blanket of nitrogen. Wash the cake with cold (-20°C) heptane.

Method B: Trituration (For Sticky Gums)

If the product is too impure to crystallize, trituration can remove the unreacted 1-methylimidazole starting material.

-

Suspend the gum in anhydrous Diethyl Ether or MTBE .

-

Sonicate for 5 minutes under Argon.

-

The sulfonyl chloride (product) usually remains solid/insoluble or re-precipitates, while the starting material and other organic impurities dissolve.

-

Decant the supernatant.

Module 4: Quality Control & Troubleshooting

Q: How do I verify purity without degrading the sample during analysis? A: Standard LC-MS often shows the sulfonic acid (hydrolysis product) because the compound hydrolyzes on the column.

-

NMR: Run

-NMR in-

Diagnostic Signal: Look for the shift of the C2-H proton. In the sulfonyl chloride, it is significantly deshielded compared to the sulfonic acid.

-

-

Derivatization Check: React a small aliquot with excess morpholine or benzylamine. Analyze the resulting stable sulfonamide by LC-MS. This confirms the "active" chloride content.

Troubleshooting Matrix:

| Symptom | Probable Cause | Corrective Action |

| Bubbling in flask | HCl evolution (Decomposition). | Immediate quench with amine (use as is) or discard. |

| Low Yield | Hydrolysis during aqueous wash.[1] | Use brine/ice; reduce contact time to <2 mins. |

| Product is Pink/Red | Oxidation of imidazole ring. | Treat with activated charcoal in cold DCM before crystallization. |

Experimental Workflow Visualization

Figure 2: Optimized isolation workflow to minimize thermal and hydrolytic degradation.

References

-

Stability of Heteroaromatic Sulfonyl Chlorides: Detailed kinetic studies comparing 4- vs 5-isomers of imidazole sulfonyl chlorides. Source: ChemRxiv / ResearchGate Preprints (2024/2025 Data).

-

General Purification of Sulfonyl Chlorides: BenchChem Technical Guide: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

-

Synthesis of Heteroaryl Sulfonyl Chlorides: Journal of Organic Chemistry (ACS), "A Convenient Preparation of Heteroaryl Sulfonamides..."

-

Recrystallization Solvents: University of Rochester, Department of Chemistry, "Solvents for Recrystallization".

Sources

Technical Support Center: Extending the Shelf Life of Sulfonyl Chlorides

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the optimal storage and handling of sulfonyl chlorides to ensure their stability, reactivity, and the integrity of your experimental outcomes. As highly reactive electrophiles, sulfonyl chlorides are cornerstones in the synthesis of sulfonamides, sulfonate esters, and other crucial motifs in medicinal and materials chemistry.[1][2] However, their utility is intrinsically linked to their purity, which can be compromised by improper storage. This resource addresses the most common challenges and questions regarding the long-term stability of these vital reagents.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for sulfonyl chlorides to maximize shelf life?

The primary goal of storing sulfonyl chlorides is to rigorously exclude atmospheric moisture, which is the principal cause of degradation.[3][4] Optimal storage involves a multi-faceted approach combining temperature control, atmospheric control, and proper containment.

Table 1: Recommended Storage Conditions for Sulfonyl Chlorides

| Parameter | Recommendation | Rationale & Expert Insight |

| Temperature | Store in a cool, dry place, ideally between 2-8 °C .[4] | Lowering the temperature reduces the kinetic rate of potential degradation reactions, including hydrolysis.[5] Avoid repeated freeze-thaw cycles, which can introduce moisture through condensation. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon).[3][4][6] | An inert gas blanket displaces moist air from the container's headspace, creating a protective barrier against hydrolysis. This is the single most critical factor for long-term stability. |

| Container | Use the original, tightly sealed, corrosion-resistant container.[4][7] | Containers should have PTFE-lined caps to ensure an airtight seal.[7] Avoid metal containers or spatulas, as the reagent or its acidic degradation products can be corrosive.[4][8] |

| Location | Store in a well-ventilated, dedicated corrosives area away from incompatible materials.[4] | Segregation prevents accidental contact with water, bases, strong oxidizing agents, and amines, which can trigger violent or hazardous reactions.[4][5] |

Q2: Why is moisture the primary concern for sulfonyl chloride stability?

Sulfonyl chlorides are highly susceptible to hydrolysis, a chemical reaction with water.[3] This process degrades the reagent into the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas.[3][4]

CH₃SO₂Cl + H₂O → CH₃SO₃H + HCl [3]

This degradation has two major consequences for your research:

-

Reduced Purity and Yield: The presence of sulfonic acid as an impurity means that less of the active sulfonyl chloride is available for your reaction, leading to lower yields and potential side reactions.[3]

-

Safety Hazards: The buildup of HCl gas can pressurize the container and poses a significant corrosive and inhalation hazard upon opening.[3][9]

The mechanism involves a nucleophilic attack by a water molecule on the electrophilic sulfur atom, leading to the displacement of the chloride ion.[3][10] This process makes meticulous exclusion of water from the storage environment paramount.

Q3: The sulfonyl chloride in my lab is several months old. How can I verify its purity before use?

Using a degraded sulfonyl chloride is a common cause of poor reaction yields.[11][12] Before committing a potentially compromised reagent to a critical experiment, a quick purity assessment is a prudent, time-saving measure.

-

Melting Point Analysis: For solid sulfonyl chlorides, a simple melting point determination can be very revealing. A broad melting range or a value significantly lower than the literature value suggests the presence of impurities, most commonly the corresponding sulfonic acid.[11]

-

Spectroscopic Analysis (NMR): A proton (¹H) NMR spectrum is an excellent method to quickly assess purity. The presence of the sulfonic acid byproduct will often show distinct peaks that are not present in the spectrum of the pure material. While ¹H NMR may not always clearly differentiate the acid from the chloride, comparing the spectrum to a reference can reveal significant degradation.[11]

-

Chromatographic Analysis (GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for purity assessment. However, due to the thermal and hydrolytic instability of many sulfonyl chlorides, direct analysis can be misleading.[11] A more reliable method involves derivatizing a small sample (e.g., by reacting with diethylamine to form the stable sulfonamide) prior to injection.[13]

Q4: Are all sulfonyl chlorides equally unstable?

No, stability can vary significantly based on the molecular structure.

-

Electronic Effects: Electron-withdrawing groups on an aromatic ring can increase the electrophilicity of the sulfur atom, potentially making it more susceptible to hydrolysis.

-

Steric Hindrance: Bulky groups near the sulfonyl chloride moiety can sterically hinder the approach of water, slowing the rate of hydrolysis.

-

Heteroaromatic Sulfonyl Chlorides: These compounds show a wide range of stabilities. For example, with pyridine sulfonyl chlorides, the stability trend is generally β-isomers > α-isomers > γ-isomers.[14] Some heteroaromatic systems are prone to other degradation pathways, such as SO₂ extrusion.[14][15]

-

Sulfonyl Fluorides vs. Chlorides: Sulfonyl fluorides are generally more resistant to hydrolysis and more thermally stable than their sulfonyl chloride counterparts, though they are also less reactive.[14][16] This makes them a viable alternative in applications where stability is a major concern.

Troubleshooting Guide

This section addresses common experimental problems that can often be traced back to the quality and storage of your sulfonyl chloride reagent.

Table 2: Troubleshooting Common Issues Related to Sulfonyl Chloride Quality

| Symptom | Potential Cause (Storage-Related) | Recommended Action & Troubleshooting |

| Low or no yield in a sulfonamide formation reaction. | The sulfonyl chloride has significantly hydrolyzed to sulfonic acid due to moisture exposure during storage. | 1. Verify Reagent Purity: Perform a purity check using the methods described in FAQ #3.[11] 2. Use a Fresh Bottle: If degradation is confirmed or suspected, use a new, unopened bottle of the sulfonyl chloride. 3. Review Handling: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere to prevent hydrolysis during the experiment.[3] |

| A "hissing" sound is heard upon opening the container, or gas evolves. | Pressure has built up inside the container from the formation of HCl gas due to hydrolysis.[3] | 1. Handle with Extreme Caution: Open the container slowly in a well-ventilated chemical fume hood.[4][8] 2. Wear Appropriate PPE: Ensure chemical splash goggles, a face shield, and acid-resistant gloves are worn.[7][8] 3. Purge with Inert Gas: After use, gently flush the headspace with dry nitrogen or argon before resealing to displace any newly introduced moist air.[4] |

| A solid sulfonyl chloride appears clumpy, wet, or has turned into an oil. | The reagent has absorbed a significant amount of atmospheric moisture, leading to extensive hydrolysis and the formation of sulfonic acid, which can be hygroscopic or have a lower melting point. | The reagent is likely too degraded for reliable use. It is strongly recommended to discard it according to your institution's hazardous waste disposal procedures and obtain a fresh supply. |

In-Depth Scientific Explanation: Degradation Pathways

The primary degradation pathway for nearly all sulfonyl chlorides is hydrolysis. However, for certain classes of these compounds, other mechanisms can be relevant.

Hydrolysis: The Universal Pathway

The reaction of a sulfonyl chloride with water proceeds via a nucleophilic substitution mechanism at the sulfur atom.[3] This can occur through a neutral water reaction (solvolysis) or be base-catalyzed.[10] The high electrophilicity of the sulfur atom, coupled with the good leaving group ability of the chloride ion, makes this reaction highly favorable.

Caption: The hydrolysis mechanism of a sulfonyl chloride.

Alternative Degradation: SO₂ Extrusion

For specific heteroaromatic sulfonyl chlorides, particularly α- and γ-isomeric pyridines and most diazine derivatives, a formal extrusion of sulfur dioxide (SO₂) is a characteristic decomposition pathway.[14][15] This process can be accelerated by elevated temperatures and results in the formation of the corresponding chloro-heterocycle.

Experimental Protocols

Protocol 1: Workflow for Handling and Storage of Sulfonyl Chlorides

This workflow ensures the longevity and integrity of sulfonyl chlorides from receipt to use.

Caption: Best-practice workflow for sulfonyl chloride management.

Protocol 2: Purity Assessment via Derivatization and GC-MS Analysis

This protocol provides a reliable method for determining the purity of a sulfonyl chloride by converting it to a stable sulfonamide derivative first.[13]

Objective: To quantify the percentage of active sulfonyl chloride in a potentially aged sample.

Materials:

-

Sulfonyl chloride sample

-

Diethylamine

-

Aprotic solvent (e.g., dichloromethane, acetonitrile)

-

GC-MS instrument with a non-polar column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Accurately weigh ~10 mg of the sulfonyl chloride sample into a clean, dry vial.

-

Dissolution: Dissolve the sample in 1 mL of anhydrous dichloromethane.

-

Derivatization: Add a solution of diethylamine (~2 molar equivalents) in dichloromethane to the vial. Cap the vial and allow the reaction to proceed for 15 minutes at room temperature to form the corresponding stable diethylsulfonamide.[13]

-

Dilution: Dilute the reaction mixture to a suitable concentration for GC-MS analysis (e.g., 10-100 µg/mL).

-

GC-MS Analysis:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).[13]

-

Carrier Gas: Helium at 1 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.

-

-

Data Analysis: Identify the peak corresponding to the diethylsulfonamide derivative in the total ion chromatogram. Calculate the purity by determining the relative peak area of the derivative compared to any impurity peaks.

References

-

HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Available at: [Link]

-

King, J. F., & Lee, T. W. S. (1992). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society. Available at: [Link]

-

King, J. F., & Lam, J. Y. L. (1992). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. Available at: [Link]

-

Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

-

Blog. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride?. Available at: [Link]

-

HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. Available at: [Link]

-

Rogne, O. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

King, J. F., et al. (1984). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Sulfenyl chloride. Wikipedia. Available at: [Link]

-

Wechem. (2025). Stability and safe use strategy of trifluoromethanesulfonyl chloride. Wechem. Available at: [Link]

-

Fong, H. O., et al. (1979). The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides. Canadian Journal of Chemistry, 57(10), 1206-1212. Available at: [Link]

-

Sdfine. (n.d.). sulphuryl chloride. Sdfine. Available at: [Link]

- Google Patents. (n.d.). Method of stabilizing aliphatic sulfonyl-chlorides. Google Patents.

-

ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate. Available at: [Link]

- Google Patents. (n.d.). The assay method of chlorosulfuric acid in thionyl chloride. Google Patents.

-

ResearchGate. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

-

WordPress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. WordPress. Available at: [Link]

-

Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. Reddit. Available at: [Link]

-

Reddit. (2016). Hydrolysis stable sulfonyl chlorides. Reddit. Available at: [Link]

-

Reaction Chemistry & Engineering (RSC Publishing). (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. RSC Publishing. Available at: [Link]

-

Vaia. (n.d.). Problem 122 Alcohols react with sulfonyl chl.... Vaia. Available at: [Link]

-

Yufeng. (2023). Sulfonyl Chlorides/Fluorides. Yufeng. Available at: [Link]

-

Zauxi. (n.d.). Sulfonyl Chloride Production Line. Zauxi. Available at: [Link]

-

ACS Publications. (2015). Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products?. ACS Publications. Available at: [Link]

-

Supra sciences. (n.d.). Sulfonyl Chloride (SO2Cl). Supra sciences. Available at: [Link]

-

ResearchGate. (2025). In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Available at: [Link]

-

PMC. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. Available at: [Link]

Sources

- 1. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.ie [fishersci.ie]

- 6. Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]